molecular formula C17H17NO4S B12559670 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate CAS No. 147749-98-2

3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate

Cat. No.: B12559670
CAS No.: 147749-98-2
M. Wt: 331.4 g/mol
InChI Key: OGRCXLZRDYYIMZ-UHFFFAOYSA-N
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Description

3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is composed of a cyanophenoxy group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with 3-chloropropyl 4-methylbenzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reaction is typically carried out in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenoxypropyl derivatives.

    Hydrolysis: Products include 4-cyanophenol and 4-methylbenzenesulfonic acid.

    Reduction: Products include 3-(4-aminophenoxy)propyl 4-methylbenzene-1-sulfonate.

Scientific Research Applications

3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenoxy group can engage in hydrogen bonding and π-π interactions, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with an amine group instead of a nitrile group.

    3-(4-Hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

147749-98-2

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-cyanophenoxy)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H17NO4S/c1-14-3-9-17(10-4-14)23(19,20)22-12-2-11-21-16-7-5-15(13-18)6-8-16/h3-10H,2,11-12H2,1H3

InChI Key

OGRCXLZRDYYIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=CC=C(C=C2)C#N

Origin of Product

United States

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